molecular formula C12H8Br2ClNO3 B1438543 Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate CAS No. 1170223-55-8

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate

Cat. No. B1438543
CAS RN: 1170223-55-8
M. Wt: 409.46 g/mol
InChI Key: UWLDNPPTUQLXOS-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate (hereafter referred to as M3CDMI) is a synthetic organic compound with a wide range of applications in scientific research. This compound has been studied extensively in the laboratory due to its unique properties and potential uses.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Isoxazole derivatives have been synthesized and tested against yellow fever virus, demonstrating potent antiviral activity. This indicates the potential of isoxazole compounds in developing antiviral therapies (Mayhoub et al., 2011).

  • Another study reported the synthesis of isoxazole and isothiazole derivatives of comenic acid, which showed synergistic effects with the antitumor drug Temobel in chemotherapy for brain tumors, highlighting their potential in cancer treatment (Kletskov et al., 2018).

Synthetic Applications

  • Research has focused on the synthesis of highly functionalized isoxazoles, which serve as scaffolds for further chemical transformations, indicating the value of isoxazole derivatives in synthetic chemistry (Ruano et al., 2005).

  • The synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate as a precursor to other isoxazole derivatives showcases the versatility of isoxazoles in synthesizing complex molecules (Roy et al., 2004).

Structural and Mechanistic Studies

  • Experimental and theoretical structural studies of isoxazole derivatives have been conducted to explore their promising immunological activities, demonstrating the potential of isoxazoles in immunology (Jezierska et al., 2003).

  • Photochemical studies of methyl 4-chloro-5-phenylisoxazole-3-carboxylate have provided insights into the photophysics of isoxazoles, which could inform the design of photoresponsive materials (Lopes et al., 2011).

properties

IUPAC Name

methyl 3-(3-chlorophenyl)-5-(dibromomethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2ClNO3/c1-18-12(17)8-9(16-19-10(8)11(13)14)6-3-2-4-7(15)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLDNPPTUQLXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate
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Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate
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Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate
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Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate
Reactant of Route 5
Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate
Reactant of Route 6
Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate

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